
7,8-Quinolinedisulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Quinolinedisulfonic acid is a chemical compound with the molecular formula C9H7NO6S2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of sulfonic acid groups at the 7 and 8 positions of the quinoline ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Quinolinedisulfonic acid typically involves the sulfonation of quinoline. One common method is the reaction of quinoline with sulfuric acid, which introduces sulfonic acid groups at the desired positions. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the sulfonation process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as crystallization and filtration are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Quinolinedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts or other reduced forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce sulfonate salts.
Aplicaciones Científicas De Investigación
7,8-Quinolinedisulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting metal ions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7,8-Quinolinedisulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid groups can form strong ionic bonds with positively charged sites on proteins, affecting their function. Additionally, the quinoline ring can intercalate with DNA, disrupting its structure and function. These interactions contribute to the compound’s biological activity.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: A related compound with hydroxyl and sulfonic acid groups, known for its antimicrobial properties.
Quinoline-5-sulfonic acid: Another sulfonated quinoline derivative with different substitution patterns.
Uniqueness: 7,8-Quinolinedisulfonic acid is unique due to the specific positioning of the sulfonic acid groups, which imparts distinct chemical and biological properties. Its ability to form strong interactions with metal ions and biological molecules makes it particularly valuable in various applications.
Propiedades
Número CAS |
65613-20-9 |
|---|---|
Fórmula molecular |
C9H7NO6S2 |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
quinoline-7,8-disulfonic acid |
InChI |
InChI=1S/C9H7NO6S2/c11-17(12,13)7-4-3-6-2-1-5-10-8(6)9(7)18(14,15)16/h1-5H,(H,11,12,13)(H,14,15,16) |
Clave InChI |
ZCBMLNBZLPKQLP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
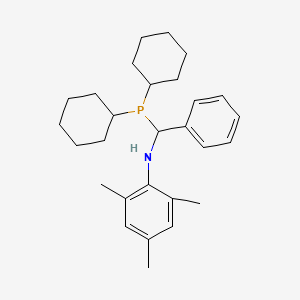
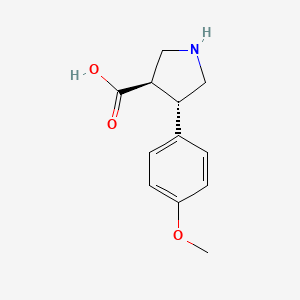
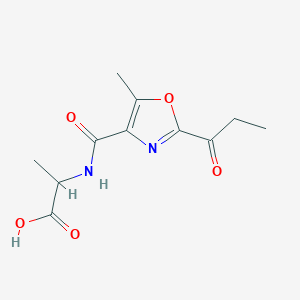
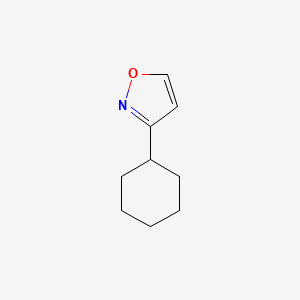

![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)
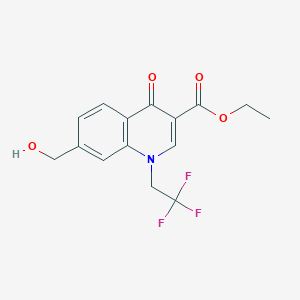
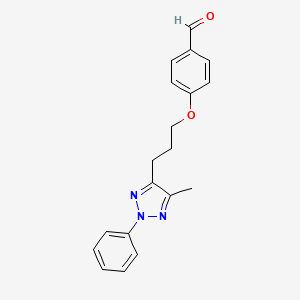
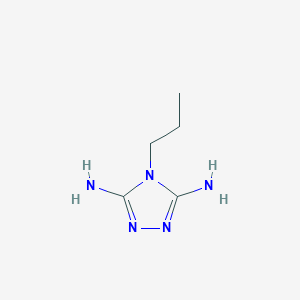
![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
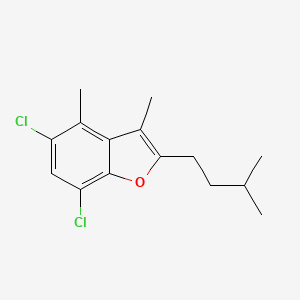
![Benzo[d]isoxazol-3-yl acetate](/img/structure/B12882156.png)
